1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone
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Overview
Description
1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone is a complex organic compound characterized by its unique thiazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone typically involves the reaction of 2,4,6-trimethylbenzaldehyde with thiourea and chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazolidinone ring can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects . Pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(2,4,6-trimethylphenyl)ethanone: A simpler analog without the thiazolidinone ring.
Thiazolidin-2,4-dione: A structurally related compound with different substituents.
Uniqueness
1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone is unique due to its specific combination of a thiazolidinone ring and a trimethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H17NOS2 |
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Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone |
InChI |
InChI=1S/C14H17NOS2/c1-8-5-9(2)13(10(3)6-8)12-7-18-14(17)15(12)11(4)16/h5-6,12H,7H2,1-4H3/t12-/m1/s1 |
InChI Key |
JFZFIIIZOZHHEY-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H]2CSC(=S)N2C(=O)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2CSC(=S)N2C(=O)C)C |
Origin of Product |
United States |
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